Cas no 4737-41-1 (3-(chloromethyl)pentane)

3-(Chloromethyl)pentane is a halogenated hydrocarbon with the molecular formula C6H13Cl. This compound features a chloromethyl group attached to the third carbon of a pentane chain, making it a versatile intermediate in organic synthesis. Its reactive chlorine atom enables nucleophilic substitution reactions, facilitating the introduction of functional groups or further alkylation. The compound is particularly useful in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its moderate volatility and stability under standard conditions ensure ease of handling in controlled environments. 3-(Chloromethyl)pentane is typically supplied as a clear, colorless liquid with a characteristic odor, requiring storage in tightly sealed containers to prevent moisture absorption or degradation.
3-(chloromethyl)pentane structure
3-(chloromethyl)pentane structure
Product name:3-(chloromethyl)pentane
CAS No:4737-41-1
MF:C6H13Cl
Molecular Weight:120.62042
CID:1523572
PubChem ID:107585

3-(chloromethyl)pentane 化学的及び物理的性質

名前と識別子

    • 3-(chloromethyl)pentane
    • Pentane, 3-(chloromethyl)-
    • 1-chloro-2-ethylbutane
    • 2-Ethyl-1-chlorobutane
    • 2-Ethylbutyl chloride
    • 3-chloromethyl-pentane
    • SCHEMBL246805
    • 2-ethyl-butyl chloride
    • PQHNRODYYLFLRE-UHFFFAOYSA-
    • InChI=1/C6H13Cl/c1-3-6(4-2)5-7/h6H,3-5H2,1-2H3
    • 4737-41-1
    • 3-chloromethylpentane
    • Pentane, 3-(chloromethyl)
    • DTXSID9063588
    • 3-(Chloromethyl)pentane, 95%
    • EN300-124123
    • AKOS000262235
    • MDL: MFCD01321261
    • インチ: InChI=1S/C6H13Cl/c1-3-6(4-2)5-7/h6H,3-5H2,1-2H3
    • InChIKey: PQHNRODYYLFLRE-UHFFFAOYSA-N
    • SMILES: CCC(CC)CCl

計算された属性

  • 精确分子量: 120.07069
  • 同位素质量: 120.0705781g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 0
  • 重原子数量: 7
  • 回転可能化学結合数: 3
  • 複雑さ: 31.2
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • Surface Charge: 0
  • XLogP3: 2.9
  • 互变异构体数量: 何もない
  • トポロジー分子極性表面積: 0Ų

じっけんとくせい

  • Color/Form: えきたい
  • 密度みつど: 0.891 g/mL at 25 °C(lit.)
  • ゆうかいてん: -35.1°C (estimate)
  • Boiling Point: 126-128 °C/753 mmHg(lit.)
  • フラッシュポイント: Fahrenheit: 66.2 ° f
    Celsius: 19 ° c
  • Refractive Index: n20/D 1.423(lit.)
  • Solubility: ほとんど溶けない(0.093 g/l)(25ºC)、
  • PSA: 0
  • Solubility: 未確定

3-(chloromethyl)pentane Security Information

  • Symbol: GHS02
  • Signal Word:Danger
  • 危害声明: H225
  • Warning Statement: P210
  • 危険物輸送番号:UN 1993BF 3 / PGII
  • WGKドイツ:3
  • 危険カテゴリコード: 11
  • 危険物標識: F

3-(chloromethyl)pentane Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-124123-0.5g
3-(chloromethyl)pentane
4737-41-1
0.5g
$713.0 2023-06-08
Enamine
EN300-124123-2.5g
3-(chloromethyl)pentane
4737-41-1
2.5g
$1454.0 2023-06-08
Enamine
EN300-124123-2500mg
3-(chloromethyl)pentane
4737-41-1
2500mg
$810.0 2023-10-02
Enamine
EN300-124123-250mg
3-(chloromethyl)pentane
4737-41-1
250mg
$381.0 2023-10-02
Enamine
EN300-124123-5000mg
3-(chloromethyl)pentane
4737-41-1
5000mg
$1199.0 2023-10-02
Enamine
EN300-124123-1.0g
3-(chloromethyl)pentane
4737-41-1
1g
$743.0 2023-06-08
Enamine
EN300-124123-5.0g
3-(chloromethyl)pentane
4737-41-1
5g
$2152.0 2023-06-08
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
470163-25ML
3-(chloromethyl)pentane
4737-41-1
25ml
¥1275.19 2023-12-06
Enamine
EN300-124123-10.0g
3-(chloromethyl)pentane
4737-41-1
10g
$3191.0 2023-06-08
Enamine
EN300-124123-50mg
3-(chloromethyl)pentane
4737-41-1
50mg
$348.0 2023-10-02

3-(chloromethyl)pentane 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: (Trifluoromethyl)benzene ,  Cesium carbonate ,  N-Chloro-N-(1,1-dimethylethyl)-3,5-bis(trifluoromethyl)benzamide Catalysts: Benzoyl peroxide ;  rt → 65 °C; 7 h, 65 °C; rt → 65 °C; 17 h, 65 °C
Reference
Reagent-dictated site selectivity in intermolecular aliphatic C-H functionalizations using nitrogen-centered radicals
Carestia, Anthony M.; Ravelli, Davide; Alexanian, Erik J., Chemical Science, 2018, 9(24), 5360-5365

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Carbon tetrachloride ,  N-(1,1-Dimethylethyl)-N-[(1-phenylethenyl)oxy]-3,5-bis(trifluoromethyl)benzamide Solvents: (Trifluoromethyl)benzene ;  16 h, rt → 60 °C
Reference
Diversification of aliphatic C-H bonds in small molecules and polyolefins through radical chain transfer
Fazekas, Timothy J. ; Alty, Jill W. ; Neidhart, Eliza K. ; Miller, Austin S. ; Leibfarth, Frank A. ; et al, Science (Washington, 2022, 375(6580), 545-550

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Bromotrichloromethane ,  2769993-47-5 Solvents: Nitromethane ;  5 min, rt; cooled; 24 h, 28 °C
Reference
Taming the Chlorine Radical: Enforcing Steric Control over Chlorine-Radical-Mediated C-H Activation
Gonzalez, Miguel I. ; Gygi, David; Qin, Yangzhong ; Zhu, Qilei ; Johnson, Elizabeth J. ; et al, Journal of the American Chemical Society, 2022, 144(3), 1464-1472

3-(chloromethyl)pentane Preparation Products

3-(chloromethyl)pentane 関連文献

3-(chloromethyl)pentaneに関する追加情報

Professional Introduction to 3-(chloromethyl)pentane (CAS No. 4737-41-1)

3-(chloromethyl)pentane, with the chemical formula C₆H₁₁Cl, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound is characterized by its chloromethyl functional group, which makes it a valuable intermediate in the synthesis of various bioactive molecules. The CAS no. 4737-41-1 uniquely identifies this substance, ensuring precise classification and handling in industrial and laboratory settings.

The structure of 3-(chloromethyl)pentane consists of a pentane backbone with a chloromethyl substituent attached to the third carbon atom. This arrangement imparts unique reactivity, making it a versatile building block for pharmaceutical intermediates. The presence of the chloromethyl group allows for nucleophilic substitution reactions, which are pivotal in the development of drugs targeting various therapeutic areas.

In recent years, 3-(chloromethyl)pentane has garnered attention in the pharmaceutical industry due to its role in synthesizing complex molecules. One notable application is in the production of antibacterial agents, where it serves as a precursor for compounds that disrupt bacterial cell wall synthesis. The compound's ability to undergo cross-coupling reactions has also been explored in the development of anticancer drugs, particularly those targeting specific enzymes involved in tumor proliferation.

Recent advancements in medicinal chemistry have highlighted the utility of 3-(chloromethyl)pentane in designing novel therapeutic agents. Researchers have demonstrated its effectiveness in generating protease inhibitors, which are crucial for treating chronic inflammatory diseases and viral infections. The compound's reactivity with various heterocyclic scaffolds has opened new avenues for drug discovery, particularly in the synthesis of non-peptide inhibitors that mimic the action of natural bioactive molecules.

The synthesis of 3-(chloromethyl)pentane typically involves chlorination reactions on pentane derivatives, followed by functional group modifications to introduce the desired chloromethyl moiety. Modern synthetic methodologies have improved yield and purity, making it more accessible for large-scale applications. Techniques such as catalytic hydrogenation and selective chlorination have been optimized to enhance efficiency and minimize byproduct formation.

From an industrial perspective, 3-(chloromethyl)pentane is valued for its role in producing high-value chemicals used in pharmaceuticals and agrochemicals. Its versatility allows for modifications that yield intermediates essential for synthesizing vitamins, hormones, and other bioactive compounds. The demand for this compound continues to grow as pharmaceutical companies seek innovative ways to develop safer and more effective treatments.

In academic research, 3-(chloromethyl)pentane has been studied for its potential applications in material science. Its reactivity with polymers has led to the development of novel materials with enhanced properties, such as improved durability and biodegradability. These findings suggest broader implications beyond pharmaceuticals, potentially impacting industries like manufacturing and environmental technology.

The future prospects of 3-(chloromethyl)pentane are promising, with ongoing research exploring its role in developing next-generation therapeutics. Innovations in synthetic chemistry and drug design are expected to unlock new possibilities, further solidifying its importance as a key intermediate in organic synthesis. As scientific understanding advances, so too will the applications and benefits derived from this versatile compound.

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